molecular formula C12H12N2O B1339087 6'-Methoxy-5-methyl-[2,2']bipyridinyl CAS No. 638353-16-9

6'-Methoxy-5-methyl-[2,2']bipyridinyl

Cat. No. B1339087
M. Wt: 200.24 g/mol
InChI Key: ZBVYIWKIRXCWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 6'-Methoxy-5-methyl-[2,2']bipyridinyl, is a derivative of 2,2'-bipyridine, which is a class of compounds known for their coordination chemistry and applications in various fields, including catalysis and materials science. The methoxy and methyl substituents on the bipyridine ring can influence the physical, chemical, and electronic properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves strategies that allow for the introduction of substituents at specific positions on the bipyridine core. For instance, the synthesis of symmetrical and unsymmetrical 6,6'-binicotinates, which are related to the compound of interest, can be achieved using the Eglinton reaction and subsequent isomerization or coupling reactions . The synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid, a related compound, starts from a 6-bromo-2,2'-bipyridine building block, indicating that halogenated precursors are useful intermediates in the synthesis of substituted bipyridines .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be significantly affected by the substituents. For example, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes have been determined, showing that the substituents can influence the formation of hydrogen-bonded chains and the length of N-H···O hydrogen bonds . These structural details are crucial for understanding the reactivity and binding properties of the compound.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coupling and substitution reactions, which are essential for functionalizing the bipyridine core. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, bromination, and hydrolysis . These reactions are indicative of the types of transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes have been studied, revealing that the methyl substituents do not confer ferroelectric properties but can lead to continuous phase transitions . The optical properties, such as absorption and fluorescence, are also affected by the substituents, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of dinuclear complexes utilizing a new bridging ligand containing a 2,2'-bipyridyl binding site linked to a catechol binding site demonstrates the compound's utility in forming complexes with interesting electrochemical and spectroscopic properties. These complexes exhibit quenched luminescence and enhanced transition intensities, indicating potential applications in electronic and photonic devices (Shukla et al., 1999).

Chemical Transformations

  • Research on methylation methods for heterocyclic derivatives, including those related to 6'-Methoxy-5-methyl-[2,2']bipyridinyl, leads to the development of new synthetic pathways for compounds with potential biological activities (Janin et al., 1999).

Photophysical and Electrochemical Properties

  • Studies on the modification of ligand families through metal-binding domain manipulation, including the use of 6'-Methoxy-5-methyl-[2,2']bipyridinyl derivatives, focus on the creation of complexes for photostabilization of polymers and as solar energy collectors. These compounds show potential as modifications to improve their functionality as photostabilizers and solar energy concentrators, with reported photophysical characteristics indicating their utility in these applications (Constable et al., 2009).

Fluorescence Probing

  • The development of a high-affinity ratiometric fluorescence probe based on a 6-amino-2,2'-bipyridine scaffold for endogenous Zn2+ highlights the utility of derivatives in creating tools for biological research. The probe exhibits nanomolar-level dissociation constant, large Stokes shift, and excellent detection limit under physiological conditions, suggesting its potential as a valuable tool for studying the role of Zn2+ in living systems (Hagimori et al., 2022).

Interfacial Electron Transfer Dynamics

  • The study of catecholate-bound RuII-polypyridine based sensitizers on TiO2 nanoparticle surfaces, incorporating 6'-Methoxy-5-methyl-[2,2']bipyridinyl derivatives, shows their effectiveness in interfacial electron transfer dynamics. This research provides insights into the influence of secondary electron-donating groups on electron transfer dynamics, crucial for the development of efficient dye-sensitized solar cells (Banerjee et al., 2011).

properties

IUPAC Name

2-methoxy-6-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-7-10(13-8-9)11-4-3-5-12(14-11)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYIWKIRXCWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Methoxy-5-methyl-2,2'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.